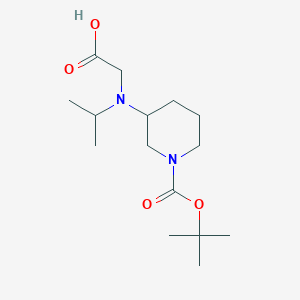

3-(Carboxymethyl-isopropyl-amino)-piperidine-1-carboxylic acid tert-butyl ester

描述

3-(Carboxymethyl-isopropyl-amino)-piperidine-1-carboxylic acid tert-butyl ester (CAS: 1353953-94-2) is a piperidine-derived compound featuring a tert-butyl ester group at the 1-position and a tertiary amine substituent at the 3-position. The tertiary amine is substituted with a carboxymethyl group (-CH₂COOH) and an isopropyl group (-CH(CH₃)₂), making it a structurally complex intermediate in organic synthesis. This compound is primarily used in pharmaceutical research as a protected amino acid derivative, enabling controlled modifications during peptide or small-molecule synthesis .

属性

IUPAC Name |

2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]-propan-2-ylamino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O4/c1-11(2)17(10-13(18)19)12-7-6-8-16(9-12)14(20)21-15(3,4)5/h11-12H,6-10H2,1-5H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRYSZFVRHDBGOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC(=O)O)C1CCCN(C1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Enantioselective Synthesis via Chiral Resolution

A common strategy involves chiral resolution of intermediates to achieve the desired stereochemistry. For example, Patent CN105130879B outlines a method starting from N-Cbz-3-piperidinecarboxylic acid, which undergoes resolution with (R)-phenylethylamine. Key steps include:

-

Chiral Resolution : The racemic mixture is treated with (R)-phenylethylamine in methanol or acetone at 40–50°C, followed by recrystallization to achieve >99% enantiomeric excess (ee).

-

Hoffman Degradation : The resolved intermediate undergoes Hoffman degradation to form a primary amine, which is subsequently protected with di-tert-butyl dicarbonate (Boc₂O) in the presence of sodium carbonate.

-

Deprotection : Hydrogenation with palladium-carbon (Pd/C) removes the Cbz group, yielding the final product.

Key Data :

Solid-Phase Synthesis for Industrial Scalability

Industrial-scale production often employs continuous flow synthesis to enhance efficiency. VulcanChem’s protocol highlights:

-

Nucleophilic Substitution : Piperidine precursors react with isopropylamine derivatives in polar aprotic solvents (e.g., DMF) at 60–80°C.

-

Esterification : The carboxylic acid group is protected as a tert-butyl ester using Boc₂O and a base (e.g., DMAP) in dichloromethane.

-

Purification : Chromatography or crystallization ensures >95% purity.

Advantages :

Catalytic Hydrogenation for Stereochemical Control

Patent WO2009133778A1 describes a deprotection-hydrogenation approach:

-

Deprotection : tert-Butyl 3-(alkoxycarbonylamino)piperidine-1-carboxylate is treated with a base (e.g., NaOH) at 50–120°C to remove the alkoxycarbonyl group.

-

Reductive Amination : The resulting amine reacts with isopropyl glyoxylate under hydrogenation (Pd/C or Rh/C) to introduce the carboxymethyl-isopropyl-amino moiety.

Reaction Conditions :

Biocatalytic Approaches Using Amino Acid Precursors

Academic studies utilize L-glutamic acid as a chiral pool starting material:

-

Esterification : L-Glutamic acid is converted to its methyl ester using thionyl chloride in methanol.

-

Cyclization : Sodium borohydride reduces the diester to a diol, which undergoes acid-catalyzed cyclization to form the piperidine ring.

-

Functionalization : The amine group is alkylated with isopropyl bromoacetate, followed by Boc protection.

Yield : 45–60% after cyclization .

Comparative Analysis of Synthetic Routes

Critical Reaction Parameters

-

Temperature : Higher temperatures (100–120°C) accelerate deprotection but risk racemization .

-

Catalysts :

-

Solvents : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .

Challenges and Optimization Strategies

-

Racemization : Minimized by low-temperature Boc protection (0–5°C) .

-

Byproduct Formation : Side reactions during alkylation are suppressed using excess isopropylamine .

-

Purification : Silica gel chromatography resolves diastereomers, while recrystallization improves ee .

Industrial-Scale Considerations

化学反应分析

Types of Reactions

3-(Carboxymethyl-isopropyl-amino)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol or the carboxylic acid group to an aldehyde.

Substitution: Nucleophilic substitution reactions can replace the carboxymethyl or isopropyl-amino groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce alcohols.

科学研究应用

3-(Carboxymethyl-isopropyl-amino)-piperidine-1-carboxylic acid tert-butyl ester has diverse applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe for investigating biological pathways.

Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of 3-(Carboxymethyl-isopropyl-amino)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity, specificity, and downstream effects are essential to fully understand its mechanism of action.

相似化合物的比较

Comparison with Structurally Similar Piperidine Derivatives

Functional Group Variations

The tert-butyl ester group is a common protective moiety in piperidine derivatives. Below is a comparative analysis of key compounds:

Table 1: Structural and Molecular Comparison

Commercial and Industrial Relevance

- Discontinued Variants: (R)-3-(Carboxymethyl-isopropyl-amino)-piperidine-1-carboxylic acid benzyl ester () was discontinued, suggesting tert-butyl esters are preferred for stability and ease of handling .

Key Research Findings

- Structural Insights: Piperidine derivatives with electron-withdrawing groups (e.g., cyano in ) exhibit distinct reactivity profiles compared to electron-donating groups (e.g., carboxymethyl in the target compound) .

- Thermodynamic Stability : Fluorinated derivatives () show enhanced thermal stability, attributed to strong C-F bonds, whereas hydroxymethyl groups () may introduce steric hindrance .

生物活性

3-(Carboxymethyl-isopropyl-amino)-piperidine-1-carboxylic acid tert-butyl ester, also known by its CAS number 1353983-59-1, is a compound of significant interest in medicinal chemistry due to its structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-(Carboxymethyl-isopropyl-amino)-piperidine-1-carboxylic acid tert-butyl ester is C16H30N2O4, with a molecular weight of 314.42 g/mol. The compound features a piperidine ring substituted with carboxymethyl and isopropyl amino groups, which contribute to its biological activity.

Research indicates that compounds similar to 3-(Carboxymethyl-isopropyl-amino)-piperidine-1-carboxylic acid tert-butyl ester may act as enzyme inhibitors, particularly in the context of viral infections. For instance, studies have shown that certain piperidine derivatives can inhibit neuraminidase enzymes, which are critical for viral replication and spread. The binding affinity of these compounds to the active site of the enzyme can significantly reduce viral load in infected cells .

Antiviral Activity

A notable study investigated various amino acid derivatives for their ability to inhibit influenza virus neuraminidase. The findings revealed that specific structural features within the piperidine framework enhance binding affinity to the enzyme, leading to effective inhibition . This suggests a potential role for 3-(Carboxymethyl-isopropyl-amino)-piperidine-1-carboxylic acid tert-butyl ester in antiviral therapies.

Cytotoxicity Studies

Cytotoxicity assays using the MTT method demonstrated that compounds with similar structural motifs exhibit varying degrees of cytotoxic effects on human cell lines. The results indicated that while some derivatives are cytotoxic at high concentrations, others maintain viability at therapeutic doses, highlighting the importance of structure-activity relationships in drug design .

Table 1: Biological Activity Summary

| Activity Type | Compound | IC50 (μM) | Reference |

|---|---|---|---|

| Neuraminidase Inhibition | 3-(Carboxymethyl-isopropyl-amino)-piperidine-1-carboxylic acid tert-butyl ester | TBD | |

| Cytotoxicity | Similar Piperidine Derivatives | Varies |

Case Studies

- Influenza Virus Inhibition : A study assessed the efficacy of piperidine derivatives against various strains of influenza virus. The results indicated that certain modifications in the piperidine structure led to enhanced inhibitory effects against neuraminidase, suggesting a promising avenue for developing antiviral agents based on this scaffold .

- Cytotoxicity Evaluation : In another study, researchers evaluated the cytotoxic effects of several piperidine-based compounds on cancer cell lines. While some exhibited significant cytotoxicity, others were found to have selective activity against tumor cells with minimal effects on normal cells, indicating potential for targeted cancer therapies .

常见问题

Q. What are the standard synthetic routes for 3-(Carboxymethyl-isopropyl-amino)-piperidine-1-carboxylic acid tert-butyl ester?

The synthesis typically involves multi-step reactions, starting with the formation of the piperidine core followed by functionalization. A common approach includes:

- Boc Protection : Introducing the tert-butyloxycarbonyl (Boc) group to protect the piperidine nitrogen.

- Carboxymethyl-isopropyl-amino Sidechain Coupling : Using coupling agents like EDC/HOBt or DCC to attach the carboxymethyl-isopropyl-amino moiety.

- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) or recrystallization to isolate the product .

Q. How can researchers verify the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy (¹H, ¹³C) to confirm functional groups and stereochemistry.

- HPLC (reverse-phase C18 column, acetonitrile/water mobile phase) to assess purity (>95% as per typical standards).

- Mass Spectrometry (ESI or HRMS) to validate molecular weight .

Q. What safety precautions are critical during handling?

- Personal Protective Equipment (PPE) : Respiratory protection (N95 masks), nitrile gloves, and safety goggles to prevent inhalation or skin contact.

- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DCM, THF).

- Emergency Measures : Immediate access to eye wash stations and decontamination showers, as recommended for structurally similar tert-butyl esters .

Advanced Research Questions

Q. How can reaction yields be optimized for the carboxymethyl-isopropyl-amino coupling step?

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) or organocatalysts to enhance efficiency.

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) may improve solubility, while lower temperatures (0–5°C) reduce side reactions.

- Real-Time Monitoring : Use in-situ FTIR or LC-MS to track reaction progress and adjust conditions dynamically .

Q. What strategies are effective for resolving contradictions in spectroscopic data (e.g., unexpected peaks in NMR)?

- Impurity Profiling : Compare HPLC retention times with synthetic intermediates or byproducts (e.g., unreacted Boc-piperidine).

- Isotopic Labeling : Introduce ¹³C or ¹⁵N labels to distinguish overlapping signals in complex spectra.

- Computational Modeling : DFT calculations (using Gaussian or ORCA) to predict NMR shifts and validate assignments .

Q. How does the compound’s stability vary under different storage conditions?

- Thermal Stability : Conduct accelerated degradation studies (40–60°C) to assess Boc group cleavage or hydrolysis of the ester moiety.

- Light Sensitivity : Store in amber vials under inert gas (Ar/N₂) to prevent photodegradation, as tert-butyl esters are prone to radical-mediated decomposition.

- Long-Term Storage : –20°C in anhydrous DMSO or sealed desiccators with molecular sieves to maintain integrity >12 months .

Q. What methodologies are recommended for analyzing ecological or toxicological risks of this compound?

- Ames Test : Screen for mutagenicity using Salmonella typhimurium strains (TA98/TA100).

- Aquatic Toxicity : Perform Daphnia magna acute toxicity assays (EC₅₀ values) to evaluate environmental impact.

- PBT Assessment : Model bioaccumulation potential using logP calculations (e.g., EPI Suite) and compare with regulatory thresholds (REACH) .

Methodological Notes

- Synthesis References : Prioritize peer-reviewed protocols over vendor data (e.g., PubChem or synthetic literature ).

- Safety Compliance : Align handling practices with OSHA guidelines and institutional biosafety committees .

- Data Validation : Cross-reference spectral data with databases (SciFinder, Reaxys) to mitigate reproducibility issues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。